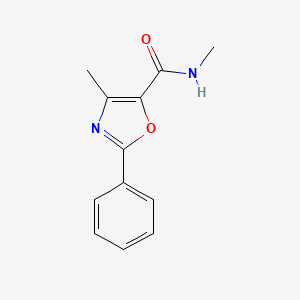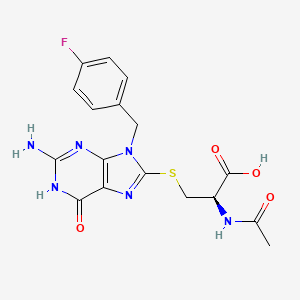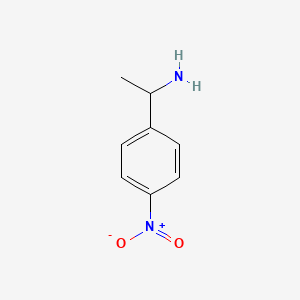
3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine” is a complex organic molecule. It contains a quinolin-4-amine group, which is a type of heterocyclic amine, and a sulfonyl group attached to a 4-chlorophenyl group . These types of compounds are often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as condensation, substitution, and others .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural data for this compound was not found .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in various types of reactions, including protodeboronation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds containing a sulfonyl group have been described as solids at room temperature .
科学的研究の応用
Synthesis and Chemical Properties
Access to Various Substituted Quinazolinones : Research on the synthesis of quinazolinone derivatives via Diels–Alder Adducts, involving compounds related to 3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine, has been conducted. These compounds show potential in various chemical reactions and synthetic applications (Dalai et al., 2006).
Cascade Synthesis of Arylsulfonylquinolines : A novel synthesis method for arylsulfonylquinoline derivatives, similar to the compound , was developed using tert-butyl hydroperoxide. This process highlights a straightforward approach to forming C-S bonds and quinoline rings (Zhang et al., 2016).
Biological and Pharmacological Research
Antimicrobial Activity of Sulfonylquinoxaline Derivatives : A study exploring the design, synthesis, and antimicrobial activity of sulfonylquinoxaline derivatives, which are structurally related to the compound , revealed promising antibacterial and antifungal properties. These compounds have potential applications in the development of new antimicrobial agents (Ammar et al., 2020).
Tubulin Polymerization Inhibitors : Research on 5-amino-2-aroylquinolines, with structural similarity to the compound, has shown that these molecules are potent inhibitors of tubulin polymerization. This suggests potential applications in cancer therapy and the study of cell division (Lee et al., 2011).
Material Science and Engineering
- Electron-Transport Materials in OLEDs : Research involving the synthesis of new electron transport materials, including compounds related to 3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine, showed high triplet energy suitable for phosphorescent OLEDs. These findings are significant for the development of efficient organic light-emitting diodes (Jeon et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-N-phenylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-29-20-12-18-19(13-21(20)30-2)25-14-22(23(18)26-16-6-4-3-5-7-16)31(27,28)17-10-8-15(24)9-11-17/h3-14H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWCKUKJBMMWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

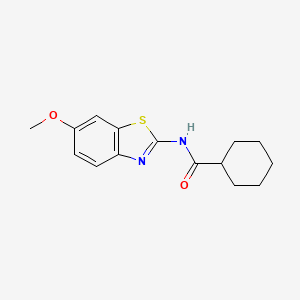

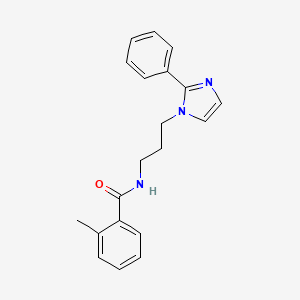
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2881647.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2881648.png)
![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)
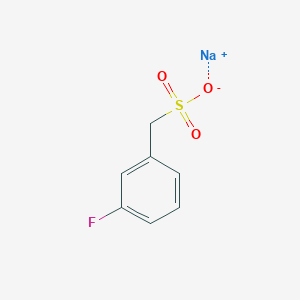

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2881658.png)
